![molecular formula C14H9F2N3O2S B2940178 N-(3-(difluoromethoxy)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206988-57-9](/img/structure/B2940178.png)

N-(3-(difluoromethoxy)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

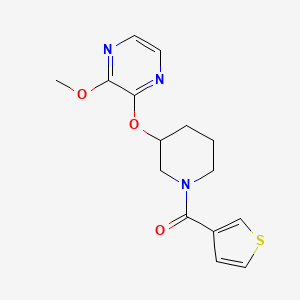

“N-(3-(difluoromethoxy)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound that is part of the benzo[c][1,2,5]thiadiazole (BTZ) group . BTZ-based compounds are known as electron donor-acceptor (D-A) systems and have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of BTZ-based compounds involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported .Molecular Structure Analysis

The molecular structure of BTZ-based compounds is characterized by the presence of a BTZ motif . This motif is a key component in the formation of D-A systems .Chemical Reactions Analysis

BTZ-based compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

BTZ-based compounds have been noted for their optoelectronic and photophysical properties . These properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .科学的研究の応用

Organic Electronics

This compound is utilized in the field of organic electronics due to its electron-deficient nature, which makes it an excellent candidate for constructing organic semiconductors. Its incorporation into organic photovoltaic cells can potentially enhance their efficiency and stability .

Fluorescent Probes

The benzothiadiazole core of the compound is known for its fluorescent properties. It can be used to develop fluorescent probes for bioimaging applications, aiding in the visualization of cellular processes and the detection of diseases at a molecular level .

Sensing Applications

Due to its high sensitivity to changes in the electronic environment, this compound can be employed in the design of sensors for detecting various analytes. For instance, it can be used to create sensors for primary aromatic amines, which are important in environmental monitoring .

Photocatalysis

The compound’s structure allows it to act as a photocatalyst in chemical reactions driven by light. This application is significant in green chemistry, where photocatalysis can lead to more energy-efficient and environmentally friendly chemical processes .

Polymer Solar Cells

As an electron acceptor, this compound can be integrated into the active layer of polymer solar cells. It contributes to the development of ternary polymer solar cells with improved power conversion efficiencies, exceeding 16.0% .

Photoacoustic Imaging

The compound’s derivatives are explored for their use in semiconducting polymer nanoparticles, which are promising for second near-infrared photoacoustic imaging. This technology is crucial for non-invasive disease diagnosis and monitoring surgical procedures .

Material Science

In material science, the compound’s derivatives can be used to create covalent triazine framework nanosheets. These nanosheets have potential applications in gas storage, separation technologies, and as components in electronic devices .

Chemical Synthesis

The compound is also valuable in chemical synthesis, where it can be used as a building block for synthesizing various organic molecules. Its reactivity and stability under different conditions make it a versatile reagent for constructing complex molecular architectures .

将来の方向性

作用機序

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the complexity of biochemical interactions, the compound could potentially influence multiple pathways, each leading to different downstream effects .

Result of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes . .

特性

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O2S/c15-14(16)21-10-3-1-2-9(7-10)17-13(20)8-4-5-11-12(6-8)19-22-18-11/h1-7,14H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCKFKUFPQEIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(difluoromethoxy)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2940095.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate](/img/structure/B2940106.png)

![(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2940107.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2940109.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2940111.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)

![5-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2940113.png)

![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)